ALDH2 Inhibitory Potency: 4-Methoxybenzamide vs. 2,6-Dichlorobenzamide (Alda-1) Functional Switch
N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide acts as a potent inhibitor of recombinant human ALDH2 with a Ki of 19 nM and IC50 of 110 nM [1]. In contrast, the structurally analogous compound N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1) is a well-characterized ALDH2 activator with an EC50 of approximately 20 μM for the ALDH2*2 mutant, producing an 11-fold increase in enzymatic activity [2]. This represents a complete functional inversion—from activation to inhibition—driven solely by the substitution of the 2,6-dichloro pattern on the benzamide ring with a 4-methoxy group. The 4-methoxy substitution introduces a hydrogen-bond-accepting para-substituent that alters the compound's interaction with the ALDH2 catalytic tunnel, converting the pharmacological response from agonism to antagonism.
| Evidence Dimension | ALDH2 functional modulation |
|---|---|
| Target Compound Data | Ki = 19 nM (inhibition); IC50 = 110 nM (inhibition) |
| Comparator Or Baseline | Alda-1 (N-piperonyl-2,6-dichlorobenzamide): EC50 ≈ 20 μM (activation, 11-fold activity increase for ALDH2*2 mutant) |
| Quantified Difference | Functional inversion: inhibitor (Ki 19 nM) vs. activator (EC50 ~20 μM); ~180-fold difference in potency magnitude (19 nM vs. 20,000 nM) |
| Conditions | Recombinant human ALDH2 expressed in E. coli; competitive inhibition assay measuring dehydrogenase activity via NAD(P)H consumption [1]; ALDH2*2 mutant activation assay with propionaldehyde substrate [2] |
Why This Matters
For ALDH2-targeted research programs, selecting the 4-methoxy derivative over Alda-1 means the difference between inhibiting versus activating the target—a binary pharmacological decision that cannot be resolved without this specific compound.
- [1] BindingDB Entry BDBM50236899 / CHEMBL4099822. Affinity Data: Ki = 19 nM, IC50 = 110 nM against recombinant human ALDH2. BindingDB, accessed 2026-05-11. View Source
- [2] Chen, C.H., et al. (2008). Activation of aldehyde dehydrogenase-2 reduces ischemic damage to the heart. Science, 321(5895), 1493-1495. [Alda-1 EC50 and fold-activation data] View Source
